molecular formula C4H3F3N2O2 B1396359 [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1338495-26-3

[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B1396359
CAS No.: 1338495-26-3
M. Wt: 168.07 g/mol
InChI Key: XSBJPDRLQJPUNB-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol is a useful research compound. Its molecular formula is C4H3F3N2O2 and its molecular weight is 168.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photochemical Studies

1,2,4-Oxadiazoles, including derivatives similar to "[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol," have been the subject of photochemical studies. These compounds exhibit interesting behaviors under UV irradiation, such as ring-photoisomerization and competing ring contraction-ring expansion routes. Such processes are pivotal in understanding the photostability and photochemical pathways of these heterocycles, which can be applied in designing photoresponsive materials and understanding their behavior in various environments (Buscemi et al., 2002).

Synthesis Methodologies

The synthesis and reactivity of 1,2,4-oxadiazoles have been extensively studied. For instance, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines under various conditions leads to the formation of 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles, showcasing the versatility of oxadiazole derivatives in synthesizing a wide range of heterocyclic compounds (Reitz & Finkes, 1989). Additionally, the synthesis of 3,5,5-Trisubstituted 4-Hydroxy-4H,5H-1,2,4-oxadiazoles through the condensation of N-Hydroxyamidoximes and Ketones or Aldehydes under mild conditions opens up pathways for creating new pharmaceuticals and functional materials (Liu et al., 2015).

Crystal Packing and Non-Covalent Interactions

The crystal packing of 1,2,4-oxadiazole derivatives is significantly influenced by non-covalent interactions, such as lone pair-π interaction and halogen bonding. These interactions play a crucial role in the supramolecular architectures of these compounds, affecting their stability, reactivity, and potential applications in materials science (Sharma et al., 2019).

Mechanism of Action

Properties

IUPAC Name

[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O2/c5-4(6,7)3-8-2(1-10)11-9-3/h10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBJPDRLQJPUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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